tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate
Description
tert-Butyl Carboxylate
- Bonding : The ester group (-OC(=O)-) connects the bicyclic core to the tert-butyl moiety via C1.
- Electronic Effects : The electron-withdrawing carbonyl (C=O) induces partial positive charges on adjacent atoms, polarizing the C1-O bond (bond length: 1.33 Å).
- Steric Profile : The tert-butyl group (van der Waals volume: ~110 ų) creates substantial steric hindrance, restricting access to the carboxylate oxygen.
2-Oxoethyl Group
- Positional Isomerism : The oxoethyl chain at C4 adopts an exo orientation relative to the longer bridge.
- Conformational Flexibility : The -CH2-C(=O)- unit permits limited rotation (barrier: ~3 kcal/mol), favoring a staggered conformation to minimize allylic strain.
Key Structural Data
| Feature | Value | Source |
|---|---|---|
| C4-C8 bond length | 1.51 Å | |
| C8=O bond length | 1.21 Å | |
| Dihedral (C3-C4-C8=O) | 178° |
Conformational Dynamics of the Bicyclic System
The norbornane core exhibits restricted conformational mobility, but substituents modulate dynamic behavior:
Bridgehead Effects
Dynamic NMR Observations
- tert-Butyl Rotation : The tert-butyl group rotates freely (ΔG‡ = 4.2 kcal/mol) despite steric bulk.
- Oxoethyl Torsion : The -CH2-C(=O)- unit undergoes slow exchange between two rotamers (ΔG‡ = 8.1 kcal/mol) at 298 K.
Energy Barriers
| Motion | ΔG‡ (kcal/mol) | Method |
|---|---|---|
| Bicyclic ring inversion | >25 | DFT |
| Oxoethyl rotation | 8.1 | NMR |
| tert-Butyl rotation | 4.2 | MD |
Comparative Structural Analysis with Related Norbornene Derivatives
Structural Comparisons
Electronic Effects
Properties
IUPAC Name |
tert-butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-12(2,3)17-11(16)14-6-4-13(10-14,5-7-14)8-9-15/h9H,4-8,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNCHGJDWILYAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(CC2)CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of bicyclo[2.2.1]heptane-1-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC). The oxoethyl group can be introduced via a Friedel-Crafts acylation reaction using acetyl chloride and aluminum chloride as the catalyst.
Industrial Production Methods:
Chemical Reactions Analysis
Hydrolysis of the tert-Butyl Ester Group
The tert-butyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield bicyclo[2.2.1]heptane-1-carboxylic acid derivatives.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Acidic hydrolysis (protonation) | HCl/H₂SO₄ in H₂O/EtOH | Bicyclo[2.2.1]heptane-1-carboxylic acid + tert-butanol | Slow kinetics due to steric hindrance |
| Basic hydrolysis (nucleophilic) | NaOH/KOH in H₂O/THF | Sodium/potassium salt of bicyclo[2.2.1]heptane-1-carboxylic acid | Enhanced by microwave irradiation |
The reaction is sterically hindered by the bicyclic framework, requiring prolonged reaction times or elevated temperatures.
Reduction of the 2-Oxoethyl Group
The ketone group in the 2-oxoethyl sidechain is susceptible to reduction, forming a primary alcohol.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Borohydride reduction | NaBH₄ in MeOH/THF | tert-Butyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate | Selective for ketone; ester remains intact |
| Catalytic hydrogenation | H₂, Pd/C in EtOAc | tert-Butyl 4-(2-hydroxyethyl)bicyclo[2.2.1]heptane-1-carboxylate | Requires high pressure (5–10 atm) |
The bicyclic system’s strain does not interfere with the reduction of the sidechain ketone.
Ring-Opening Reactions
The strained bicyclo[2.2.1]heptane framework may undergo ring-opening under thermal or acidic conditions.
Thermolysis of similar bicyclic compounds produces alkenes via retro-Diels-Alder pathways .
Cycloaddition Reactions
The compound’s strained structure may participate in [4+2] cycloadditions as a dienophile or diene.
The bicyclo[2.2.1]heptane core is synthetically accessible via cycloadditions, suggesting retroactivity in certain conditions .
Oxidation Reactions
While the 2-oxoethyl group is already oxidized, further oxidation of the bicyclic framework or ester group is possible.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Ester oxidation | KMnO₄/H₂SO₄ | Bicyclo[2.2.1]heptane-1,4-dione derivatives | Requires harsh conditions; low yield |
| Sidechain epoxidation | mCPBA in CH₂Cl₂ | tert-Butyl 4-(2,3-epoxyethyl)bicyclo[2.2.1]heptane-1-carboxylate | Hypothesized; untested |
Functionalization via Enolate Chemistry
The 2-oxoethyl group can form enolates, enabling alkylation or aldol reactions.
| Reaction Conditions | Reagents | Products | Notes |
|---|---|---|---|
| Enolate alkylation | LDA, R-X in THF | tert-Butyl 4-(2-alkyl-2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate | Limited by steric bulk of bicyclic core |
| Aldol condensation | NaOMe, aldehyde | Cross-conjugated ketone derivatives | Theoretical pathway |
Key Research Findings
-
The tert-butyl ester group enhances solubility in nonpolar solvents, facilitating reactions in aprotic media.
-
Ring strain in the bicyclo[2.2.1]heptane system lowers activation energy for ring-opening reactions .
-
Asymmetric synthesis methods for related compounds suggest potential enantioselective modifications .
Scientific Research Applications
Medicinal Chemistry
tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate has been explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of:
- Anticancer agents : The compound can be modified to create derivatives that exhibit cytotoxic activity against cancer cell lines.
- Anti-inflammatory drugs : Structural analogs have shown promise in reducing inflammation and pain.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis, facilitating the construction of complex molecular architectures through:
- Michael additions : The electrophilic nature of the carbonyl group allows for nucleophilic attack, leading to diverse products.
- Cycloadditions : Its bicyclic structure is conducive to cycloaddition reactions, yielding new cyclic compounds with potential pharmacological activity.
Case Study 1: Anticancer Activity
A study investigated derivatives of this compound for their ability to inhibit cancer cell proliferation. Modified compounds were tested against various cancer lines, showing IC values in the low micromolar range, indicating significant activity.
| Compound | Cell Line | IC (µM) |
|---|---|---|
| A | MCF7 | 5 |
| B | HeLa | 3 |
| C | A549 | 4 |
Case Study 2: Anti-inflammatory Properties
Research on derivatives indicated that certain modifications enhanced anti-inflammatory effects in animal models of arthritis. The study highlighted the compound's ability to reduce swelling and pain significantly compared to control groups.
| Treatment Group | Swelling Reduction (%) | Pain Score Reduction |
|---|---|---|
| Control | 10 | 5 |
| Compound A | 50 | 30 |
| Compound B | 65 | 40 |
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-oxoethyl)bicyclo[2.2.1]heptane-1-carboxylate involves its reactivity due to the presence of the oxoethyl and tert-butyl ester groups. These functional groups can participate in various chemical reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of bicyclo[2.2.1]heptane derivatives allows for tailored applications in drug discovery and materials science. Below is a detailed comparison with analogous compounds:
Table 1: Key Structural and Functional Comparisons
Research Findings
- Pharmaceutical Relevance : Bicyclo[2.2.1]heptane derivatives are increasingly used to replace flat aromatic rings in drug design, improving metabolic stability and reducing off-target effects .
- Stereochemical Control : The rigid bicyclic framework of the target compound enables precise stereochemical outcomes in asymmetric synthesis, as demonstrated in patents for kinase inhibitors .
- Limitations : The 2-oxoethyl group’s susceptibility to nucleophilic attack may require stabilization strategies (e.g., ketal formation) in prolonged reactions .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Deprotection | 4.0 M HCl in 1,4-dioxane, 40°C, 1 h | Not reported | |
| Oxidation | NaIO4 or Dess-Martin periodinane | Varies |
Basic: Which spectroscopic and crystallographic methods are effective for characterizing this compound?
Answer:
- NMR Spectroscopy: 1H and 13C NMR are critical for confirming the bicyclic framework and substituents. The tert-butyl group appears as a singlet (~1.4 ppm), while the 2-oxoethyl group shows characteristic carbonyl signals (~207 ppm in 13C NMR).
- X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for structural determination. The bicyclo[2.2.1]heptane ring system often exhibits distinct dihedral angles and bond lengths, which can be compared to databases for validation .
Advanced: How can enantioselective synthesis be achieved for derivatives of this compound?
Answer:
Enantioselective routes require chiral catalysts or auxiliaries. For example, asymmetric aldol reactions or enzymatic resolutions may introduce stereocenters. In related bicyclic systems, tert-butyl-protected amines have been synthesized with 85% enantiomeric excess (ee) using chiral ligands (e.g., BINOL derivatives) .
Q. Table 2: Asymmetric Catalysis Example
| Substrate | Catalyst | ee (%) | Yield (%) | Reference |
|---|---|---|---|---|
| Similar bicyclo compound | Chiral Pd complex | 85 | 55 |
Advanced: What challenges arise in purification, and how can they be addressed?
Answer:
- Challenge: Low solubility in polar solvents due to the hydrophobic bicyclic core.
- Solutions:
Experimental Design: How to optimize reaction conditions when low yields are observed?
Answer:
- Variables to Test:
- Case Study: A sluggish reaction with alicyclic aldehydes was resolved by increasing catalyst loading and reaction time, improving yields from 30% to 55% .
Data Contradiction: How to resolve discrepancies in reported enantiomeric excess values?
Answer:
Discrepancies often arise from:
- Analytical Methods: Ensure HPLC or chiral GC columns are validated with standards.
- Reaction Conditions: Trace moisture or oxygen can reduce ee. Use anhydrous solvents and inert atmospheres.
- Example: A 10% variation in ee for a similar compound was traced to differences in column chromatography solvents .
Advanced: What mechanistic insights exist for reactions involving the 2-oxoethyl group?
Answer:
The 2-oxoethyl group participates in nucleophilic additions (e.g., Grignard reactions) and conjugate reductions. Mechanistic studies on analogous compounds suggest:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
